
DK-AH 269
Descripción general
Descripción
DK-AH 269 (Clorhidrato de Cilobradina) es un bloqueador de canales HCN (canales activados por hiperpolarización y regulados por nucleótidos cíclicos). Actúa como un bloqueador de canal abierto para la corriente Ih (corriente activada por hiperpolarización) neuronal y canales relacionados If (corriente divertida) cardíacos . La fórmula molecular del compuesto es C28H38N2O5•HCl, con un peso molecular de 519,07 g/mol.
Métodos De Preparación
Rutas Sintéticas:: Las rutas sintéticas para DK-AH 269 no están ampliamente documentadas en la literatura. generalmente se sintetiza a través de reacciones químicas orgánicas que involucran intermediarios clave.
Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de this compound siguen siendo propietarias. Los investigadores han explorado su bloqueo dependiente del uso de la corriente marcapasos cardíaca (If) en estudios .
Métodos de Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Está principalmente disponible para fines de investigación.
Análisis De Reacciones Químicas
Tipos de Reacciones:: DK-AH 269 no experimenta transformaciones químicas extensas. Su papel principal radica en bloquear los canales HCN.
Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicas del compuesto no se informan ampliamente. es esencial tener en cuenta que this compound inhibe selectivamente los canales HCN.
Productos Principales:: this compound no produce subproductos significativos ni productos principales más allá de su función prevista como bloqueador de canales HCN.
Aplicaciones Científicas De Investigación
Cardiovascular Disorders
DK-AH 269 is primarily explored for its therapeutic potential in treating arrhythmias and other cardiovascular conditions. Its ability to modulate heart rate makes it a candidate for further investigation in clinical settings.
Key Findings:
- It has been documented to reduce heart rate by slowing diastolic depolarization in the sinoatrial node, which is essential for normal cardiac function .
- Studies indicate that while it has therapeutic potential, there are concerns about its pro-arrhythmic properties under certain conditions, necessitating careful evaluation.
Neurological Disorders
The effects of this compound on neuronal excitability open avenues for research into its use in neurological conditions where ion channel modulation may provide therapeutic benefits.
Research Insights:
- Systemic injection of this compound has shown promising results in animal models for reducing social avoidance behaviors induced by chronic social stress, indicating potential applications in anxiety and depression treatments .
- Its influence on the amplitude and gating of ionic currents suggests it could be beneficial in managing conditions like epilepsy or chronic pain syndromes .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it is useful to compare it with other HCN channel blockers:
Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
---|---|---|---|
Ivabradine | HCN channel blocker | ~0.05 | More selective for cardiac tissues |
Zatebradine | HCN channel blocker | ~0.1 | Similar structure but different pharmacokinetics |
Cilobradine | HCN channel blocker | ~0.62 | Pro-arrhythmic properties noted |
ZD7288 | HCN channel blocker | ~10 | Less potent; primarily used in research |
This compound stands out due to its specific potency against HCN channels compared to other blockers like Ivabradine and Zatebradine while exhibiting unique biological activities that warrant further exploration.
Case Studies and Research Findings
Several case studies have documented the effects of this compound on both cardiac and neuronal systems:
- Cardiac Studies: Research has demonstrated that this compound can effectively modulate heart rate and ionic currents in cardiac-derived cells, highlighting its potential as a therapeutic agent for arrhythmias .
- Neuropharmacology: In studies involving acute infusion into the ventral tegmental area (VTA), this compound induced significant changes in behavior associated with mood regulation, reinforcing its potential role in treating mood disorders .
Mecanismo De Acción
DK-AH 269 ejerce sus efectos al bloquear selectivamente los canales HCN. Estos canales juegan un papel crucial en la regulación de la excitabilidad neuronal y la actividad del marcapasos cardíaco. Al inhibir estos canales, this compound modula la frecuencia cardíaca y la función neuronal.
Comparación Con Compuestos Similares
Compuestos Similares::
- Otros compuestos similares no se mencionan explícitamente en la literatura disponible.
ZD7288: DK-AH 269 es aproximadamente tres veces más potente que ZD7288, otro bloqueador de canales HCN.
Actividad Biológica
DK-AH 269, also known as Cilobradine, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily identified by its CAS number 186097-54-1. This compound has gained attention for its potential therapeutic applications, particularly in cardiovascular medicine and neurological disorders . It modulates heart rate and electrical activity in cardiac tissues, making it a candidate for treating arrhythmias and other cardiovascular issues.
This compound interacts with HCN channels, which are crucial for regulating heart rhythm and neuronal excitability. The binding of this compound to these channels alters their gating properties, leading to decreased ionic currents associated with hyperpolarization. This results in:
- Slowed heart rate
- Modulation of excitability in electrically active tissues
- Suppression of hyperpolarization-activated cation current and effects on delayed-rectifier potassium current in various cell types, including cardiac-derived H9c2 cells and pituitary tumor cells.
Potency and Efficacy
The inhibitory concentration (IC50) of this compound is approximately 0.62 µM in mouse sinoatrial node cells, indicating its potency in blocking HCN channels.
Effects on Cardiac Function
Research indicates that this compound significantly influences cardiac function by modifying ionic currents that govern action potentials. However, it also exhibits pro-arrhythmic properties under certain conditions, necessitating careful evaluation during therapeutic use.
Neurobiological Implications
In addition to cardiovascular effects, this compound has been shown to modify synaptic plasticity in neuronal models, suggesting potential applications in treating neurological disorders. Studies have indicated that it can induce rapid and sustained antidepressant-like effects comparable to ketamine when administered acutely .
Summary of Key Studies
- Cardiovascular Applications :
-
Neurobehavioral Effects :
- A study involving chronic social defeat stress models showed that acute administration of this compound normalized social behavior and improved sucrose preference in mice, indicating its potential as an antidepressant .
- The compound produced significant behavioral changes in forced swim tests, suggesting reduced depressive-like symptoms .
- Comparative Analysis with Other Compounds :
Data Table: Biological Activity of this compound
Parameter | Value/Description |
---|---|
CAS Number | 186097-54-1 |
IC50 (Mouse Sinoatrial Node Cells) | ~0.62 µM |
Primary Action | Selective HCN channel blocker |
Effects on Heart Rate | Slows heart rate; modulates excitability |
Pro-arrhythmic Properties | Yes |
Neurobiological Effects | Modifies synaptic plasticity; potential antidepressant |
Propiedades
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186097-54-1 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?
A1: this compound functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, this compound effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).
Q2: How does this compound affect myocardial oxygen consumption and coronary blood flow?
A2: Studies in isolated rabbit hearts demonstrate that this compound effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.
Q3: What is the impact of this compound on ventricular function?
A3: While this compound effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that this compound can reduce heart rate without significantly compromising the heart's pumping ability.
Q4: Has this compound been investigated in the context of myocardial infarction?
A4: Yes, in a study using a rabbit model of myocardial infarction, this compound administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of this compound against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.
Q5: How does the action of this compound compare to other bradycardic agents, such as calcium channel blockers?
A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), this compound appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes this compound a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.
Q6: Are there other potential therapeutic applications for this compound?
A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of this compound in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.
Q7: Has this compound progressed to clinical use?
A7: While this compound itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.